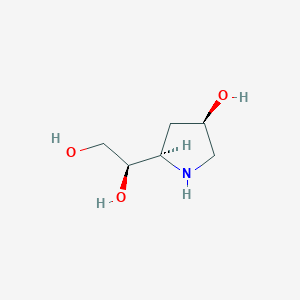
(R)-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a hydroxyl group, and an ethane-1,2-diol moiety, making it a versatile molecule for chemical synthesis and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-4-hydroxypyrrolidine and ethylene oxide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Reaction Steps: The ®-4-hydroxypyrrolidine is reacted with ethylene oxide to form the desired product. The reaction is typically conducted in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction efficiently.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product purity.
Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain the pure compound.
化学反应分析
Types of Reactions
®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halides, amines, or other substituted products.
科学研究应用
Chemistry
In chemistry, ®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound is utilized as a probe to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable for investigating stereospecific biological processes.
Medicine
In medicine, ®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry
In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of ®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups and pyrrolidine ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound’s chiral nature allows for selective interactions with biological molecules, leading to specific physiological effects.
相似化合物的比较
Similar Compounds
(S)-1-((2S,4S)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol: The enantiomer of the compound, differing in stereochemistry.
1-(Pyrrolidin-2-yl)ethane-1,2-diol: Lacks the hydroxyl group on the pyrrolidine ring.
4-Hydroxypyrrolidine: A simpler structure with only the pyrrolidine ring and hydroxyl group.
Uniqueness
®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows for selective interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
属性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
(1R)-1-[(2R,4R)-4-hydroxypyrrolidin-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-6(10)5-1-4(9)2-7-5/h4-10H,1-3H2/t4-,5-,6+/m1/s1 |
InChI 键 |
OTLCKXPDWKVKAY-PBXRRBTRSA-N |
手性 SMILES |
C1[C@H](CN[C@H]1[C@H](CO)O)O |
规范 SMILES |
C1C(CNC1C(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


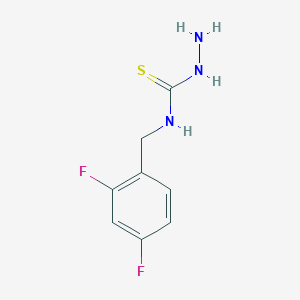
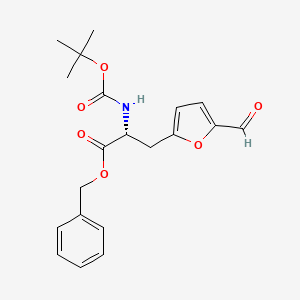
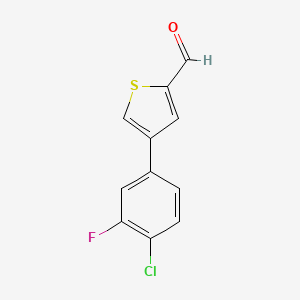
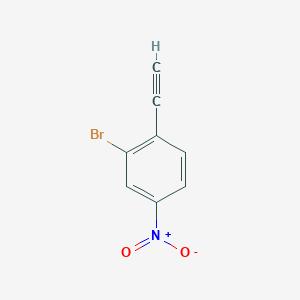
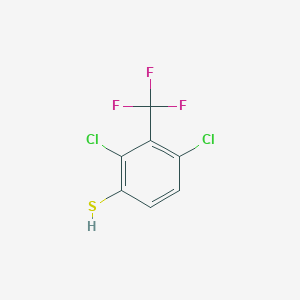

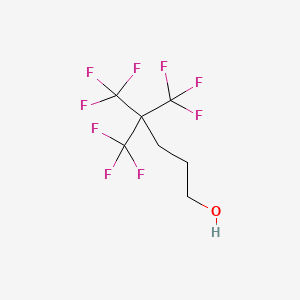
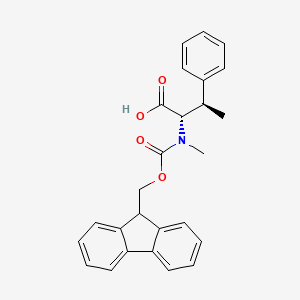
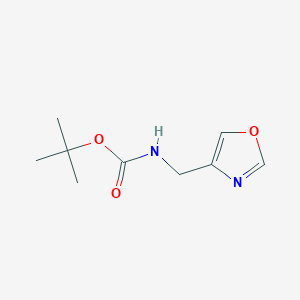
![6-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12860864.png)
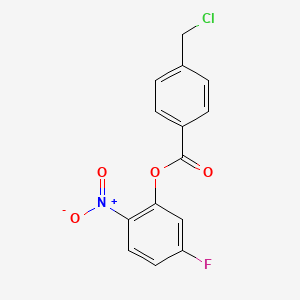

![4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12860883.png)
![8,8-Difluoro-3-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12860888.png)
